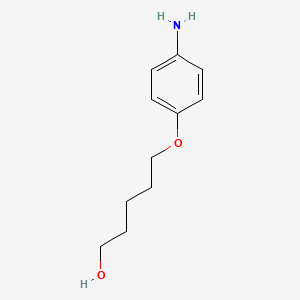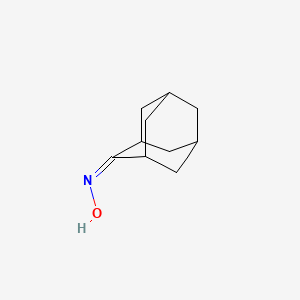
2-Adamantanon-oxim
Übersicht
Beschreibung
2-Adamantanone oxime is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as adamantan-2-one oxime, 2-Adamantanone, oxime, and Adamantanone oxime .
Synthesis Analysis
The synthesis of 2-Adamantanone oxime derivatives has been reported in the literature . These derivatives have shown in vitro antifungal activity against yeast and systemic mycoses and dermatophytes, and moderate anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of 2-Adamantanone oxime consists of a three-dimensional framework of carbon atoms, with an oxime group attached . The IUPAC name for this compound is N-(2-adamantylidene)hydroxylamine . The InChIKey, a unique identifier for the compound, is RABVIFXMFZFITE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Adamantanone oxime has a molecular weight of 165.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0, indicating that it has a rigid structure . The exact mass of the compound is 165.115364102 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmazeutischer Vorläufer
2-Adamantanon-oxim: dient als Vorläufer bei der Synthese pharmakologisch aktiver Substanzen. Seine Struktur wird zur Herstellung von Medikamenten wie Memantinhydrochlorid verwendet, das bei der Behandlung der Alzheimer-Krankheit eingesetzt wird . Die im Molekül vorhandene Oxogruppe trägt zur thermischen Stabilität der Kohlenwasserstoffstruktur bei, was für die Aufrechterhaltung der Integrität des Arzneimittels während der Formulierung entscheidend ist .
Thermische Stabilitätsanalyse
Das thermische Verhalten von Adamantan-2-on-oxim wird untersucht, um seine Kompatibilität mit pharmazeutischen Hilfsstoffen zu verstehen. Diese Analyse ist entscheidend für die Gewährleistung der Sicherheit und Wirksamkeit von Arzneimittelformulierungen. Der thermische Abbauprozess der Verbindung wurde unter Verwendung von Techniken wie TG/DTG/HF-Analyse und FTIR-Spektroskopie untersucht .
Entzündungshemmende und Antimykotische Aktivitäten
Untersuchungen haben gezeigt, dass This compound-Carbamate eine moderate entzündungshemmende Aktivität aufweisen und in vitro antimykotische Aktivität gegen Hefe, systemische Mykosen und Dermatophyten zeigen . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Behandlungen für Entzündungszustände und Pilzinfektionen hin.
Synthese von funktionellen Derivaten
Die hohe Reaktivität von Adamantan-2-on-oxim ermöglicht seine Verwendung bei der Synthese verschiedener funktioneller Adamantanderivate. Diese Derivate finden Anwendung bei der Herstellung von Monomeren, thermisch stabilen Brennstoffen, bioaktiven Verbindungen und Pharmazeutika .
Polymerisationsreaktionen
Adamantan-2-on-oxim: ist an Polymerisationsreaktionen beteiligt, die zu höheren diamantähnlichen, voluminösen Polymeren führen, die als Diamant-Analoga bezeichnet werden. Diese Materialien haben aufgrund ihrer einzigartigen Eigenschaften potenzielle Anwendungen in der Nanotechnologie und Materialwissenschaft .
Quantenchemische Berechnungen
Die elektronische Struktur von Adamantan-2-on-oxim und seinen Derivaten wird durch quantenchemische Berechnungen untersucht. Diese Studien tragen dazu bei, die Mechanismen chemischer und katalytischer Umwandlungen aufzuklären, die für die Entwicklung neuer Materialien und das Verständnis ihrer Reaktivität unerlässlich sind .
Nanodiamant-Synthese
Fortschritte in der Chemie ungesättigter Adamantanderivate, einschließlich This compound, haben zur Entstehung neuer Materialien auf Basis natürlicher und synthetischer Nanodiamanten geführt. Diese Materialien werden für wissenschaftliche und praktische Anwendungen, unter anderem in der Elektronik und Optik, erforscht .
Kinetische Studien zur Degradation
Die kinetische Analyse des thermischen Abbauprozesses von Adamantan-2-on-oxim liefert Einblicke in die Stabilität der Verbindung. Diese Informationen sind entscheidend für die Entwicklung stabiler medizinischer Verbindungen und für das Verständnis des Verhaltens der Substanz unter verschiedenen Bedingungen .
Safety and Hazards
When handling 2-Adamantanone oxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .
Zukünftige Richtungen
Oximes, including 2-Adamantanone oxime, have gained interest due to their unique properties and reactivity modes . They have potential applications in diverse methodologies, from cycloadditions to bioconjugation . Future research directions may include exploring these applications further and developing new synthetic methodologies based on oxime starting materials .
Biochemische Analyse
Biochemical Properties
They are positioned at important metabolic bifurcation points between general and specialized metabolism .
Molecular Mechanism
It is known that oximes can form in an essentially irreversible process as the adduct dehydrates . This could potentially influence the molecular interactions of 2-Adamantanone oxime.
Metabolic Pathways
It is known that oximes are involved in various metabolic pathways, including those involving enzymes and cofactors .
Eigenschaften
IUPAC Name |
N-(2-adamantylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVIFXMFZFITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4500-12-3 | |
| Record name | 2-Adamantanone, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[3.3.1.13,7]decanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


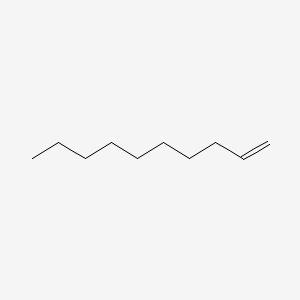
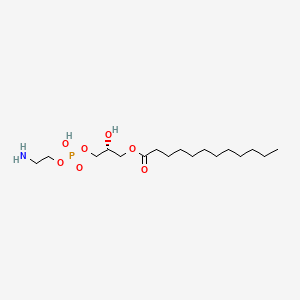

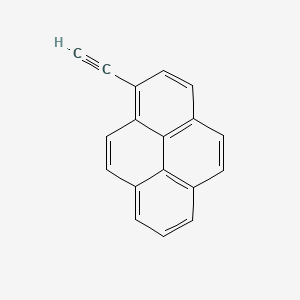
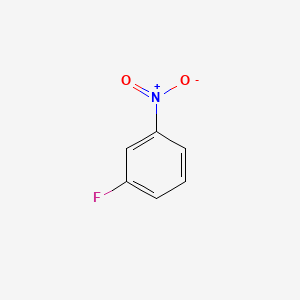

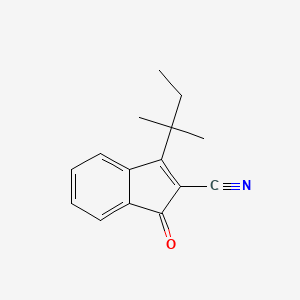
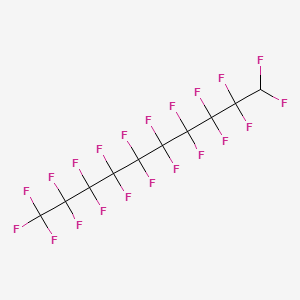
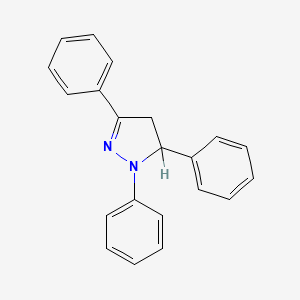
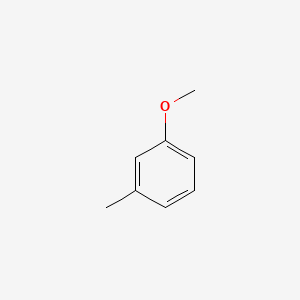
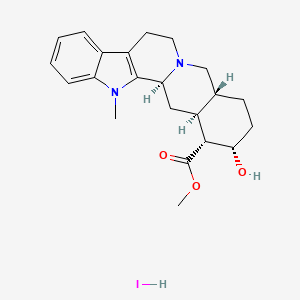
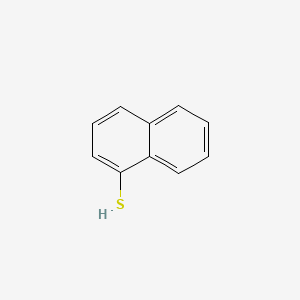
![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)
